3,4-Dihydrochinolin-1(2H)-yl(oxo)essigsäure
Übersicht
Beschreibung
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, derivatives of similar compounds have shown activity against certain pathogens by disrupting biological membrane systems .
Cellular Effects
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies on related compounds have demonstrated effects on cell proliferation and cytotoxic activities against cancer cell lines . These effects are crucial for understanding the potential therapeutic applications of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.
Molecular Mechanism
The molecular mechanism of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, similar compounds have been shown to inhibit specific enzymes, leading to cytotoxic effects in certain cell lines . Understanding these mechanisms is essential for developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies on related compounds have indicated that their efficacy can vary with time, and their stability is crucial for maintaining their biological activity . Long-term studies are necessary to fully understand the temporal effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.
Dosage Effects in Animal Models
The effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can vary with different dosages in animal models. This includes threshold effects and potential toxic or adverse effects at high doses. Research on similar compounds has shown that their efficacy and safety profiles can be dose-dependent . Understanding the dosage effects is vital for determining the therapeutic window and potential side effects of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.
Metabolic Pathways
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Studies on related compounds have demonstrated their involvement in key metabolic processes, which can impact their overall biological activity . Understanding these pathways is essential for predicting the metabolic fate of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.
Transport and Distribution
The transport and distribution of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid within cells and tissues are critical for its biological activity. This includes interactions with transporters and binding proteins, as well as its localization and accumulation in specific tissues . Understanding these factors is important for optimizing the delivery and efficacy of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.
Subcellular Localization
The subcellular localization of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can affect its activity and function. This includes targeting signals and post-translational modifications that direct it to specific compartments or organelles. Research on similar compounds has shown that their localization can influence their biological effects . Understanding the subcellular localization is crucial for elucidating the mechanisms of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with oxoacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce 3,4-dihydroquinoline derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline skeleton and is known for its biological activities.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.
3,4-Dihydro-1H-quinolin-2-one: A related compound with similar chemical properties.
Uniqueness
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This allows for the development of a wide range of derivatives with varying biological activities and applications.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNDXNKYPCIUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649321 | |
Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018565-99-5 | |
Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.